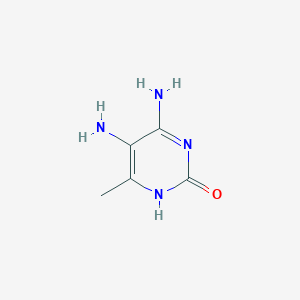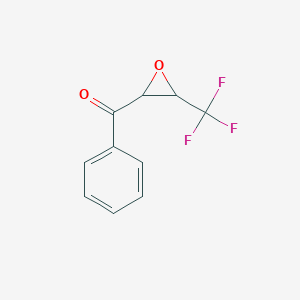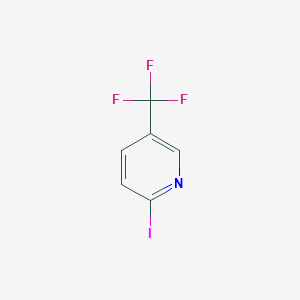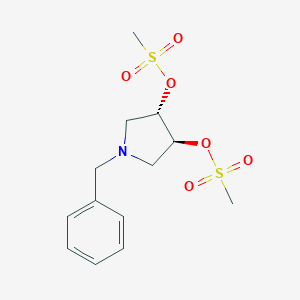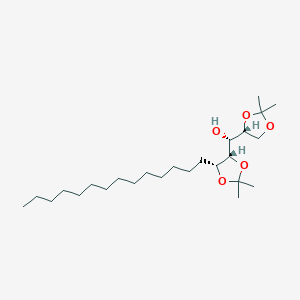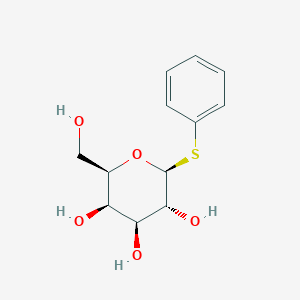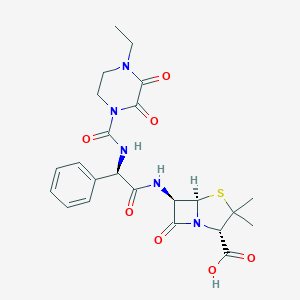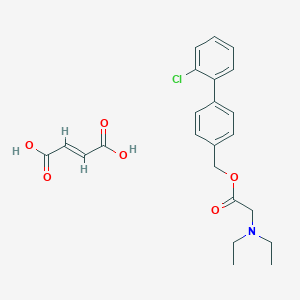
2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate, also known as CDM, is a chemical compound that has been widely used in scientific research for its unique properties. CDM is a derivative of biphenyl and is commonly synthesized through a multistep process. In
作用機序
The mechanism of action of 2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate is based on its ability to bind to proteins and other biomolecules. When 2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate binds to a protein, it undergoes a conformational change that results in a change in fluorescence intensity. This change in fluorescence can be used to detect protein-protein interactions and protein-ligand binding.
生化学的および生理学的効果
2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. 2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate has also been shown to have antitumor activity and to induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the main advantages of using 2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate in lab experiments is its high sensitivity and selectivity. 2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate is able to detect protein-protein interactions and protein-ligand binding with high accuracy and precision. However, one limitation of using 2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate is its potential toxicity. 2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate has been shown to be toxic to certain cell types, and caution should be taken when handling and using this compound.
将来の方向性
There are many potential future directions for research involving 2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate. One area of interest is the development of new probes and sensors based on 2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate that can be used to detect and study other biomolecules, such as nucleic acids and carbohydrates. Another area of interest is the development of new drugs based on 2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate that can be used to treat cancer and other diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of 2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate and to determine its potential as a therapeutic agent.
合成法
The synthesis of 2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate involves several steps, including the reaction of 4-(diethylamino)phenylboronic acid with 2-bromo-1-chlorobenzene to form 2-chloro-4-(diethylamino)phenylboronic acid. This intermediate is then reacted with 4-(bromomethyl)benzoic acid to form 2-chloro-4-(diethylaminoacetoxymethyl)biphenyl. Finally, the product is treated with maleic acid to obtain 2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate.
科学的研究の応用
2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate has been widely used in scientific research due to its unique properties. It is commonly used as a fluorescent probe to detect and study protein-protein interactions and protein-ligand binding. 2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate has also been used to study the structure and function of membrane proteins, as well as to investigate the mechanisms of drug transport and drug resistance.
特性
CAS番号 |
109523-96-8 |
|---|---|
製品名 |
2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate |
分子式 |
C23H26ClNO6 |
分子量 |
447.9 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;[4-(2-chlorophenyl)phenyl]methyl 2-(diethylamino)acetate |
InChI |
InChI=1S/C19H22ClNO2.C4H4O4/c1-3-21(4-2)13-19(22)23-14-15-9-11-16(12-10-15)17-7-5-6-8-18(17)20;5-3(6)1-2-4(7)8/h5-12H,3-4,13-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
AOSZXXPVOQMXAB-WLHGVMLRSA-N |
異性体SMILES |
CCN(CC)CC(=O)OCC1=CC=C(C=C1)C2=CC=CC=C2Cl.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCN(CC)CC(=O)OCC1=CC=C(C=C1)C2=CC=CC=C2Cl.C(=CC(=O)O)C(=O)O |
正規SMILES |
CCN(CC)CC(=O)OCC1=CC=C(C=C1)C2=CC=CC=C2Cl.C(=CC(=O)O)C(=O)O |
同義語 |
Glycine, N,N-diethyl-, (2'-chloro(1,1'-biphenyl)-4-yl)methyl ester, (Z)-2-butenedioate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






